Bistramide A was first extracted from the tunicate Lissoclinum bistratum, which is found in marine environments. The compound belongs to a class of natural products known for their cytotoxic properties, particularly against cancer cell lines. Its classification as a spiroacetal highlights its distinctive molecular architecture, characterized by a fused cyclic structure that plays a crucial role in its biological function.
The total synthesis of Bistramide A has been achieved through various synthetic routes, with notable advancements in stereoselectivity and efficiency. One prominent method involves a convergent synthesis strategy that utilizes fragment coupling and asymmetric cycloaddition reactions. The synthesis typically comprises several key steps:
For instance, one reported synthesis achieved a total of 14 steps from commercially available starting materials, marking it as one of the shortest synthetic routes to Bistramide A .
Bistramide A has a complex molecular structure that includes multiple stereogenic centers, contributing to its biological activity. The chemical formula is , with a molecular weight of 394.5 g/mol. The structure features a spiroacetal core, which is critical for its interaction with biological targets such as actin .
Bistramide A undergoes various chemical reactions that are pivotal for its synthesis and functionalization. Key reactions include:
These reactions are carefully controlled to ensure high yields and selectivity in the final product .
The mechanism of action of Bistramide A primarily involves its interaction with actin filaments within cells. It disrupts the normal dynamics of actin polymerization, leading to cytotoxic effects in tumor cells. This dual mode of action includes:
Studies have shown that structural modifications can significantly alter its potency against cancer cell lines .
Relevant data suggests that these properties are crucial for its application in medicinal chemistry .
Bistramide A has significant scientific uses due to its potent biological activities:
Research continues into optimizing Bistramide A analogs to enhance potency and selectivity against various cancer types .
Bistramide A represents a structurally complex and biologically potent polyether alkaloid isolated from marine ascidians. This compound exemplifies the chemical diversity of marine natural products, characterized by intricate stereochemistry and significant bioactivity profiles spanning neurotoxicity, cytotoxicity, and actin-targeting properties. Its discovery underscored the potential of marine invertebrates as sources of novel pharmacophores and biochemical tools, driving extensive research into its molecular architecture, ecological origins, and mechanism of action [1] [7].
The initial identification of bistramide A occurred in 1988 from the colonial ascidian Lissoclinum bistratum Sluiter collected in New Caledonian waters. Researchers documented human intoxication cases linked to lyophilized L. bistratum powder, manifesting as paresthesia, loss of muscle tone, and decreased cardiac rhythm in animal models. Bioassay-guided fractionation yielded a novel cytotoxic agent designated bistramide A, with molecular formula C40H68N2O8 established through mass spectrometry. Early pharmacological studies revealed dual neurotoxic and anticancer properties: bistramide A (1.4 × 10−6 M) reduced cardiac action potential amplitude and duration in frog models while exhibiting potent cytotoxicity against KB oral carcinoma (IC50 = 4.5 × 10−8 M), P388 leukemia (IC50 = 2.0 × 10−8 M), and normal endothelial cells (IC50 = 2.2 × 10−8 M) [1] [7].
Structural elucidation relied heavily on proton nuclear magnetic resonance (1H NMR) spectroscopy, revealing characteristic signals indicative of a complex polyketide backbone featuring conjugated olefins, multiple oxygenated methine groups, and methyl-branched chains. Key structural elements included a tetrahydropyran ring, γ-amino acid linker, and spiroketal moiety, though the initial connectivity proposal suggested a 19-membered macrolactam structure. This assignment was primarily based on nuclear Overhauser effect spectroscopy (NOESY) correlations and coupling constant analysis, which later required revision [7] [8]. Spectral signatures provided the foundation for subsequent stereochemical investigations and total synthesis efforts.
Table 1: Initial Structural and Biological Characterization Data for Bistramide A
| Property | Data | Method/Assay |
|---|---|---|
| Molecular Formula | C40H68N2O8 | High-Resolution Mass Spectrometry |
| Neurotoxic Concentration | 1.4 × 10−6 M | Frog Heart/Skeletal Muscle Assay |
| Cytotoxicity (KB cells) | IC50 = 4.5 × 10−8 M | Cell Proliferation Assay |
| Cytotoxicity (P388 cells) | IC50 = 2.0 × 10−8 M | Cell Proliferation Assay |
| Key NMR Signals | δ 5.85 (m, H-24), 5.45 (dd, J=15.4 Hz, H-23) | 500 MHz 1H NMR (CDCl3) |
The originally proposed macrolactam structure underwent significant revision following advanced spectroscopic analysis and synthetic studies. Two-dimensional NMR techniques (including 1H-13C heteronuclear multiple quantum coherence and heteronuclear multiple bond correlation spectroscopy) revealed inconsistencies in the lactam linkage, suggesting a linear topology instead. This revision was unequivocally confirmed through total synthesis by Kozmin and coworkers in 2004, which established the revised structure as a linear polyketide featuring a C1-C13 tetrahydropyran unit, a central C14-C18 γ-amino acid segment, and a C19-C40 spiroketal domain [4] [9].
Absolute configuration determination proved challenging due to the molecule’s 11 stereogenic centers and limited natural abundance. Critical insights emerged through the following approaches:
Concurrently, related metabolites—bistramides B, C, D, and K—were isolated from L. bistratum. These congeners exhibited structural variations primarily in oxidation states and side chains, yet shared the core linear architecture. Bistramides D and K displayed reduced toxicity while retaining significant in vivo efficacy against non-small cell lung carcinoma (NSCLC-N6), highlighting structure-activity relationships dependent on stereochemistry and terminal functionalities [3].
Table 2: Bistramide Congeners and Key Bioactive Differences
| Congener | Structural Features | Cytotoxic Potency (NSCLC-N6) | Neurotoxicity |
|---|---|---|---|
| Bistramide A | C40H68N2O8; Unmodified spiroketal | IC50 = 0.03–0.32 μg/mL | High |
| Bistramide B | C39H66N2O8; Dehydroxylation at C39 | Similar to bistramide A | High |
| Bistramide K | C40H68N2O9; C39 hydroxylation | IC50 = 0.15 μg/mL | Reduced |
| Bistramide D | C40H68N2O9; Epoxide formation | Retained in vivo activity | Significantly reduced |
Bistramide A’s ecological function within Lissoclinum bistratum centers on chemical defense. Bioassay data support its role as a potent feeding deterrent: the compound induces rapid paralysis in potential predators like fish and crustaceans at nanomolar concentrations. This neurotoxicity manifests through voltage-gated sodium channel blockade in skeletal muscle and cardiac tissue, disrupting action potential propagation—a mechanism consistent with avoiding predation [1] [7].
The compound’s origin involves a symbiotic relationship with prokaryotic algae. High-performance liquid chromatography quantification demonstrated a 4.7-fold higher concentration of bistramide A in isolated Prochloron symbionts (0.850% dry weight) compared to the whole ascidian (0.182%) or symbiont-depleted animal tissue (0.166%). This distribution, coupled with the known biosynthetic capacity of Prochloron for nitrogenous polyketides, strongly implicates symbiotic cyanobacteria as the true biosynthetic source. Such symbiosis represents a strategic adaptation, transferring metabolic costs of toxin production to photosynthetically competent partners while providing the host with defense metabolites [5].
Beyond predation deterrence, bistramide A influences ascidian-microbe interactions. Its broad-spectrum cytotoxicity inhibits biofilm formation and fouling by marine bacteria and fungi on tunicate surfaces. This function preserves respiratory efficiency and prevents colonization by pathogenic or competing organisms. The potency against eukaryotic cells (including fast-growing invertebrates) suggests additional roles in spatial competition, where toxin release creates a chemical boundary around colonies [1] [5] [10].
Table 3: Ecological Distribution and Putative Functions of Bistramide A
| Ecological Aspect | Evidence | Functional Significance |
|---|---|---|
| Predator Deterrence | Paralysis in fish/crustacean bioassays | Avoids consumption |
| Symbiotic Origin | 0.850% dry weight in Prochloron vs. 0.182% in whole ascidian | Biosynthesis by microbial symbionts |
| Antifouling Activity | Inhibition of marine bacterial/fungal growth | Prevents surface colonization |
| Spatial Competition | Cytotoxicity against sessile invertebrates | Creates "chemical territory" |
CAS No.: 14970-71-9
CAS No.:
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 73575-12-9